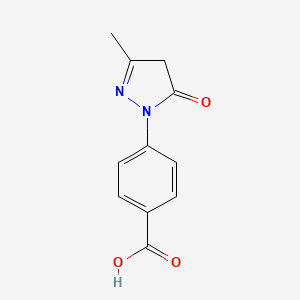

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

説明

特性

IUPAC Name |

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGBBQWDGCXWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044963 | |

| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60875-16-3 | |

| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60875-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060875163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, a heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] This guide details the synthetic protocol, including a step-by-step experimental procedure, and outlines the analytical methods used for its structural elucidation and purity assessment. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound, with CAS number 60875-16-3, is a pyrazolinone derivative.[3][4][5] The pyrazolinone core is a privileged scaffold in drug discovery, known for a wide range of biological activities. This compound, specifically, has been investigated for its potential to modulate p300/CBP activity, indicating its relevance in epigenetic and cancer research.[1][] Its structure, featuring a carboxylic acid group, also makes it a versatile building block for the synthesis of more complex molecules, such as polymers and targeted therapeutic agents. This guide serves as a practical resource for the laboratory-scale preparation and rigorous characterization of this valuable compound.

Synthesis

The synthesis of this compound is typically achieved through a classical condensation reaction. The most common and efficient route involves the cyclocondensation of 4-hydrazinobenzoic acid with ethyl acetoacetate.[7] The reaction proceeds by the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the stable five-membered pyrazolinone ring. Acetic acid is often used as a solvent and catalyst for this transformation.

Reaction Scheme

The overall chemical transformation is depicted below:

-

Reactants: 4-hydrazinobenzoic acid hydrochloride and Ethyl acetoacetate

-

Product: this compound

-

Byproducts: Ethanol and Water

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from combining the reactants to isolating the final product.

Caption: A flowchart of the key stages in the synthesis of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for pyrazolinone synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) in glacial acetic acid.

-

Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water.

-

Precipitation: A solid precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted starting materials.

-

Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The resulting product is typically a cream to light orange-brown fine powder.[1]

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.[8][9]

-

Mass Spectrometry (MS): ESI-MS analysis is performed to confirm the molecular weight of the compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3][5] |

| Molecular Weight | 218.21 g/mol | [4][5] |

| Appearance | Cream to light orange-brown powder | [1] |

| Melting Point | 285 °C (dec.) | [4][5] |

| CAS Number | 60875-16-3 | [3][5] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~5.5 (s, 1H, CH), ~3.4 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃). Note: Exact shifts may vary slightly. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~171.0 (C=O, pyrazolinone), ~167.0 (-COOH), ~142.0 (Ar-C), ~131.0 (Ar-C), ~129.0 (Ar-CH), ~118.0 (Ar-CH), ~155.0 (C=N), ~42.0 (CH₂), ~16.0 (CH₃). Note: Exact shifts may vary slightly. |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1600 (C=N), ~1500 (C=C, aromatic). |

| Mass Spec (ESI-MS) | m/z: 219.07 [M+H]⁺, 217.06 [M-H]⁻.[3] |

Note: NMR and IR data are representative and based on typical values for the functional groups present in the molecule. Actual experimental values should be obtained for confirmation.

Logical Relationship Diagram

This diagram outlines the relationship between the experimental procedures and the resulting characterization data, demonstrating how each step contributes to the final confirmation of the compound's identity and purity.

Caption: Relationship between synthesis, purification, and analytical validation.

References

- 1. This compound | 60875-16-3 [chemicalbook.com]

- 2. This compound | 60875-16-3 | FM44543 [biosynth.com]

- 3. This compound | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , ≥98% , 60875-16-3 - CookeChem [cookechem.com]

- 5. This compound = 98 60875-16-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone is a heterocyclic organic compound belonging to the pyrazolone family. Members of this class are known for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone and its analogues. Due to the limited availability of experimental data for the title compound, this guide leverages data from closely related structures to provide representative insights. Detailed experimental protocols for synthesis and characterization are also presented, alongside a visual representation of the general workflow.

Physicochemical Properties

Table 1: General Physicochemical Data of Pyrazolone Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Color |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | Solid, Powder | White to off-white |

| 1-(4-Methyl-phenyl)-3-methyl-5-pyrazolone | C₁₁H₁₂N₂O | 188.23 | Powder | White to Ivory White |

| 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O₄S | 254.26 | Powder | Beige |

| 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone | C₁₁H₁₂N₂O₂ | 204.22 | Not Specified | Not Specified |

Table 2: Thermal Properties of Pyrazolone Analogues

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| 1-Phenyl-3-methyl-5-pyrazolone | 126-128[1] | 333 at 760 mmHg[1] |

| 1-(4-Methyl-phenyl)-3-methyl-5-pyrazolone | 134 | Not Available |

| 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | >252 (decomposes)[2][3] | 477[2] |

| 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | 260-270 (decomposes) | Not Available |

| 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 335 | Not Available |

Table 3: Solubility and pKa of Pyrazolone Analogues

| Compound Name | Solubility | Predicted pKa |

| 1-Phenyl-3-methyl-5-pyrazolone | 3 g/L in water (20 °C)[1] | Not Available |

| 1-(4-Methyl-phenyl)-3-methyl-5-pyrazolone | Soluble in 5% caustic soda solution, glacial acetic acid; slightly soluble in hot water[4] | Not Available |

| 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone | Soluble in water | -2.65 ± 0.20[5] |

Spectroscopic Data of Pyrazolone Derivatives

Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. Below are representative spectral data for related pyrazolone structures.

Table 4: Representative ¹H-NMR Spectral Data of Pyrazolone Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | 2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 7.20-8.20 (m, 5H, Ar-H)[6][7] |

| 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one | Not Specified | Not Specified |

Table 5: Representative ¹³C-NMR Spectral Data of Pyrazolone Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | 16.9 (CH₃), 41.4 (CH₂), 155.6 (C=N), 172.3 (C=O), aromatic carbons in the expected range[6] |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | DMSO | 14.9 (acetyl CH₃), 16.2 (pyrazolone CH₃), 116.0-137.9 (aromatic carbons), 137.7 (C=N), 146.2 (C=O)[8] |

Table 6: Representative IR Spectral Data of Pyrazolone Derivatives

| Compound Name | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |

| 3-Methyl-5-pyrazolone | KBr Pellet | 3350 (N-H), 3060 (C-H), 1740 (C=O) |

| Fused Pyrazole Derivative | Not Specified | 3440 (N-H), 3061 (C-H), 1565 (C=N)[9] |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | KBr Pellet | 3486 (N-H), 2913 (C-H), 1627 (C=N), 1501 (C=O) |

Experimental Protocols

The following sections outline the general procedures for the synthesis and characterization of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, based on established methods for similar pyrazolone derivatives.[2][9]

Synthesis of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

A common and effective method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and a β-ketoester, such as ethyl acetoacetate.

Materials:

-

4-Hydrazinobenzoic acid

-

Ethyl acetoacetate

-

Absolute ethanol or Glacial acetic acid (as solvent)

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve 4-hydrazinobenzoic acid in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

-

To this solution, add an equimolar amount of ethyl acetoacetate dropwise with continuous stirring.

-

The reaction mixture is then heated to reflux for a period of 3 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Methods

3.2.1. Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus to assess its purity.

3.2.2. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-H, N-H, and O-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicity, and integration of the signals provide detailed information about the structure of the molecule.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer. This helps to confirm the molecular formula of the synthesized compound.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, primarily through the examination of its close analogues due to a lack of direct experimental data. The provided experimental protocols for synthesis and characterization are based on well-established methods for the pyrazolone class of compounds. The presented data and methodologies offer a valuable resource for researchers and scientists working on the development and application of novel pyrazolone derivatives in medicinal chemistry and materials science. Further experimental investigation into the specific properties of the title compound is warranted to expand the understanding of its potential applications.

References

- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone CAS#: 118-47-8 [m.chemicalbook.com]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectral Data of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, CAS number 60875-16-3. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis by consolidating key spectral information, outlining detailed experimental protocols for data acquisition, and visualizing the analytical workflow.

Core Spectral Data

The following tables summarize the available quantitative spectral data for this compound. While the existence of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is confirmed through various databases, specific numerical values for chemical shifts and absorption peaks are not publicly available in detail at the time of this publication. The mass spectrometry data presented is based on publicly accessible information.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | m/z Values and (Relative Intensity) | Source |

| GC-MS | Electron Ionization (EI) | 218 (Top Peak), 135, 121 | NIST Mass Spectrometry Data Center |

| ESI-QTOF | Electrospray Ionization (ESI), Positive | 219.0764 [M+H]+, 175.0866, 133.0760, 201.0659, 106.0651 | MassBank Europe[1] |

Table 2: ¹H NMR Spectral Data

| Parameter | Value |

| Source | Sigma-Aldrich Co. LLC. (via SpectraBase)[2] |

| Solvent | Not specified |

| Frequency | Not specified |

| Chemical Shifts (δ, ppm) | Data not publicly available |

| Multiplicity | Data not publicly available |

| Coupling Constants (J, Hz) | Data not publicly available |

Table 3: ¹³C NMR Spectral Data

| Parameter | Value |

| Source | Sigma-Aldrich Co. LLC. (via SpectraBase)[2] |

| Solvent | Not specified |

| Frequency | Not specified |

| Chemical Shifts (δ, ppm) | Data not publicly available |

Table 4: Infrared (IR) Spectroscopy Data

| Parameter | Value |

| Source | Aldrich Chemical Company, Inc. (via SpectraBase)[1] |

| Technique | FTIR (KBr Wafer) |

| Key Absorption Bands (cm⁻¹) | Data not publicly available |

| Functional Group Assignments | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is typically used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Spectral Width: A spectral width of approximately 12 ppm is set.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Data Acquisition for ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Nicolet iS 10 FTIR spectrometer (or equivalent) is suitable for this analysis.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Agilent ESI-QTOF mass spectrometer (or equivalent) can be used for high-resolution mass spectrometry.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (ESI-QTOF):

-

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to generate protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Mass Range: A mass range of m/z 50-500 is typically scanned.

-

Collision Energy: For tandem mass spectrometry (MS/MS) experiments to study fragmentation, a collision energy (e.g., 20 eV) is applied to the precursor ion.[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive quantitative data, direct acquisition of the spectra from commercial suppliers or through laboratory analysis is recommended.

References

Unraveling the Hypoglycemic Potential of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypoglycemic activity of the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. While pivotal research has indicated its mechanism of action is primarily associated with the physiological response to an oral glucose challenge, this document synthesizes the available data, outlines relevant experimental methodologies, and proposes potential signaling pathways. Due to the limited public accessibility of the full-text of seminal studies, this guide also presents generalized experimental protocols and data templates to aid researchers in the design of future investigations.

Introduction

This compound is a compound that has demonstrated notable hypoglycemic properties.[1][2][3][4] The core of its therapeutic action appears to be centered on its ability to effectively manage blood glucose levels following an oral glucose load, suggesting a mechanism that enhances glucose tolerance.[1][2][3][4] Pharmacological assessments have indicated that its efficacy in lowering blood glucose surpasses that of the first-generation sulfonylurea, tolbutamide.[4] This guide aims to provide an in-depth exploration of the available scientific knowledge surrounding this compound.

In Vivo Hypoglycemic Activity

The primary evidence for the hypoglycemic effect of this compound comes from in vivo studies utilizing an oral glucose tolerance test (OGTT).

Quantitative Data Summary

While the seminal study by Antón-Fos et al. (1994) established the hypoglycemic activity of this compound, the specific quantitative data from this publication is not widely available. To facilitate future research and data comparison, the following tables are presented as templates for organizing and presenting quantitative results from an oral glucose tolerance test.

Table 1: Effect of this compound on Blood Glucose Levels in an Oral Glucose Tolerance Test (OGTT) in a Rat Model

| Treatment Group | Dose (mg/kg) | 0 min (Baseline) | 30 min | 60 min | 90 min | 120 min |

| Vehicle Control | - | e.g., 100 ± 5 | e.g., 180 ± 10 | e.g., 160 ± 8 | e.g., 130 ± 7 | e.g., 105 ± 5 |

| Compound | Specify Dose | e.g., 98 ± 6 | e.g., 150 ± 9 | e.g., 120 ± 7 | e.g., 100 ± 6 | e.g., 90 ± 4 |

| Tolbutamide | Specify Dose | e.g., 102 ± 5 | e.g., 165 ± 8 | e.g., 140 ± 9 | e.g., 115 ± 8 | e.g., 100 ± 6 |

*Data are represented as Mean ± SEM. Statistical significance relative to the vehicle control group is denoted by an asterisk (p < 0.05).

Table 2: Area Under the Curve (AUC) for Blood Glucose Levels During OGTT

| Treatment Group | Dose (mg/kg) | AUC (mg·min/dL) | % Reduction vs. Control |

| Vehicle Control | - | Calculate from Table 1 | - |

| Compound | Specify Dose | Calculate from Table 1 | Calculate |

| Tolbutamide | Specify Dose | Calculate from Table 1 | Calculate |

Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The following is a generalized, detailed protocol for conducting an OGTT in a rodent model to assess the hypoglycemic activity of a test compound.

Objective: To evaluate the effect of this compound on glucose tolerance in rats after an oral glucose challenge.

Materials:

-

Wistar rats (male, 8-10 weeks old)

-

This compound

-

Tolbutamide (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Glucose solution (e.g., 40% w/v)

-

Glucometer and test strips

-

Oral gavage needles

-

Restrainers for blood collection

Procedure:

-

Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet chow and water.

-

Fasting: Fast the rats for 12-16 hours overnight before the experiment, with continued access to water.

-

Grouping: Randomly divide the fasted rats into three groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound

-

Group 3: Tolbutamide

-

-

Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein of each rat to measure baseline blood glucose levels.

-

Compound Administration: Immediately after baseline blood collection, administer the respective treatments orally via gavage.

-

Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) to all rats via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

-

Data Analysis: Calculate the mean blood glucose levels at each time point for each group. Determine the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, based on its chemical structure and the observed in vivo effects, a hypothesized mechanism can be proposed.

The compound's structure comprises a pyrazolinone ring and a benzoic acid moiety. Both of these structural motifs are present in various compounds with known antidiabetic activities.

-

Stimulation of Insulin Secretion: The benzoic acid portion of the molecule may contribute to its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. Some benzoic acid derivatives have been shown to have insulinotropic effects.

The proposed signaling pathway for this action is as follows:

Caption: Hypothesized insulin secretion pathway.

-

Peripheral Glucose Uptake: It is also plausible that the compound enhances glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. This could occur through the potentiation of insulin signaling pathways.

A simplified representation of this potential pathway is:

Caption: Potential influence on insulin-mediated glucose uptake.

Experimental Workflow Visualization

To provide a clear overview of the research process for evaluating the hypoglycemic activity of a novel compound, the following experimental workflow is presented.

References

- 1. Arzneimittel Forschung - Google Books [books.google.com.sg]

- 2. Pharmacological studies of the two new hypoglycaemic compounds this compound and 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal oral glucose tolerance in genetically obese (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid in the Advanced Glycation End-products (AGEs) Inhibition Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. This technical guide explores the potential role of 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and its structural class, pyrazolone derivatives, in the inhibition of AGEs formation. While direct studies on this compound are limited, this document consolidates evidence from related pyrazolone compounds, detailing their antioxidant and antiglycation activities. We present quantitative data from various studies, outline key experimental protocols for assessing antiglycation efficacy, and provide visual representations of the pertinent biochemical pathways to elucidate potential mechanisms of action.

Introduction to Advanced Glycation End-products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a complex cascade of non-enzymatic glycosylation. This process begins with the reaction of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids to form a reversible Schiff base. This Schiff base then rearranges to a more stable Amadori product. Over time, a series of subsequent reactions, including oxidation, dehydration, and condensation, leads to the irreversible formation of a diverse group of compounds collectively known as AGEs.

The accumulation of AGEs contributes to cellular and tissue damage through several mechanisms:

-

Protein Cross-linking: AGEs can form cross-links between proteins, leading to altered protein structure and function, increased tissue stiffness, and reduced elasticity.

-

Receptor for AGEs (RAGE) Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and the expression of pro-inflammatory cytokines and adhesion molecules.

-

Induction of Oxidative Stress: The process of AGEs formation itself generates reactive oxygen species (ROS), contributing to a state of oxidative stress that further accelerates glycation.

Given their pathological roles, the inhibition of AGEs formation is a promising therapeutic strategy for mitigating the progression of diabetic complications and other age-related diseases.

The Pyrazolone Scaffold in Medicinal Chemistry

Pyrazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and, notably, antioxidant properties. The antioxidant potential of pyrazolone derivatives is particularly relevant to the inhibition of AGEs, as oxidative stress is a key driver of the glycation process.

While direct experimental evidence for the antiglycation activity of this compound is not extensively documented in publicly available literature, the known antioxidant properties of the pyrazolone scaffold suggest a plausible role in interfering with the AGEs formation pathway. Potential mechanisms of action for pyrazolone derivatives as AGEs inhibitors include:

-

Radical Scavenging: Neutralizing reactive oxygen species that are crucial for the conversion of Amadori products to AGEs.

-

Carbonyl Trapping: Intercepting reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal (GO), which are potent precursors of AGEs.

Quantitative Data on the Bioactivity of Pyrazolone Derivatives

To provide a quantitative perspective on the potential efficacy of the pyrazolone class of compounds, the following tables summarize the antioxidant and antiglycation activities of various pyrazolone and pyrazoline derivatives as reported in the scientific literature.

Note: The following data pertains to pyrazolone derivatives and not specifically to this compound. This information is presented to illustrate the therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of Pyrazoline Derivatives (IC50 Values)

| Compound/Derivative | DPPH Radical Scavenging Assay (IC50) | Nitric Oxide Radical Scavenging Assay (IC50) | Superoxide Radical Scavenging Assay (IC50) | Reference |

| Phenylpyrazoline 4e | 18.5 ± 0.8 µg/mL | 22.1 ± 1.1 µg/mL | 25.3 ± 1.2 µg/mL | [1] |

| Pyrazoline carbothioamide 6a | 15.2 ± 0.7 µg/mL | 19.8 ± 0.9 µg/mL | 21.7 ± 1.0 µg/mL | [1] |

| Pyrazoline carbothioamide 6c | 16.8 ± 0.8 µg/mL | 20.5 ± 1.0 µg/mL | 23.1 ± 1.1 µg/mL | [1] |

| Pyrazoline carbothioamide 6e | 14.7 ± 0.7 µg/mL | 18.9 ± 0.9 µg/mL | 20.4 ± 1.0 µg/mL | [1] |

| Ascorbic Acid (Standard) | 12.3 ± 0.6 µg/mL | 15.6 ± 0.7 µg/mL | 17.2 ± 0.8 µg/mL | [1] |

Table 2: In Vitro Antiglycation Activity of Various Compounds

| Compound/Extract | Assay System | Inhibition (%) at specified concentration | Reference |

| Baicalin | BSA-Fructose | 90.4% at 100 µg/mL | [2] |

| Luteolin | BSA-Fructose | 85.4% at 100 µg/mL | [2] |

| Verbascoside | BSA-Fructose | 71.2% at 100 µg/mL | [2] |

| Aminoguanidine (Standard) | BSA-Fructose | 75.9% at 100 µg/mL | [2] |

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to evaluate the antiglycation activity of chemical compounds.

In Vitro Bovine Serum Albumin (BSA) - Glucose Antiglycation Assay

Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and glucose.

Materials:

-

Bovine Serum Albumin (BSA), Fraction V

-

D-Glucose

-

Test compound (e.g., a pyrazolone derivative)

-

Aminoguanidine hydrochloride (positive control)

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium azide

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of BSA in PBS.

-

Prepare a 500 mM solution of D-glucose in PBS.

-

Prepare stock solutions of the test compound and aminoguanidine in an appropriate solvent (e.g., DMSO, PBS).

-

-

Reaction Mixture Setup:

-

In a 96-well black microplate, set up the following reaction mixtures in triplicate:

-

Blank: 50 µL PBS + 50 µL BSA solution

-

Control (Glycated BSA): 50 µL glucose solution + 50 µL BSA solution

-

Test Compound: 50 µL glucose solution + 50 µL BSA solution + 10 µL of test compound at various concentrations.

-

Positive Control: 50 µL glucose solution + 50 µL BSA solution + 10 µL of aminoguanidine at various concentrations.

-

-

Add 0.02% sodium azide to each well to prevent microbial growth.

-

The final volume in each well should be adjusted to 200 µL with PBS if necessary.

-

-

Incubation:

-

Seal the microplate to prevent evaporation.

-

Incubate the plate at 37°C for 7 days in the dark.

-

-

Measurement of Fluorescent AGEs:

-

After the incubation period, measure the fluorescence intensity of each well using a fluorescence microplate reader.

-

Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the fluorescence of all other wells.

-

Calculate the percentage inhibition of AGEs formation using the following formula:

-

Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of AGEs formation.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in AGEs formation and the potential points of intervention for inhibitors like pyrazolone derivatives.

The Maillard Reaction and AGEs Formation Pathway

Caption: Overview of the Maillard reaction leading to the formation of Advanced Glycation End-products (AGEs).

Potential Inhibition Mechanisms of Pyrazolone Derivatives

Caption: Postulated mechanisms of AGEs inhibition by pyrazolone derivatives through antioxidant and carbonyl trapping activities.

Experimental Workflow for Antiglycation Screening

Caption: A streamlined workflow for the in vitro screening of potential antiglycation agents.

Conclusion

While direct evidence for the role of this compound in the AGEs inhibition pathway remains to be established through dedicated studies, the broader class of pyrazolone derivatives demonstrates significant promise as antiglycation agents. Their established antioxidant properties provide a strong rationale for their potential to interfere with the formation of AGEs by mitigating oxidative stress and trapping reactive carbonyl species. The quantitative data from related compounds, coupled with the detailed experimental protocols provided, offer a solid foundation for future research in this area. Further investigation into the specific antiglycation and antioxidant capacities of this compound is warranted to fully elucidate its therapeutic potential in the context of AGE-related pathologies. The diagrams presented herein serve as a visual guide to the complex pathways involved and the logical framework for experimental design.

References

In-Depth Technical Guide: Modulation of p300/CBP Histone Acetyltransferase by Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is strongly implicated in the pathogenesis of various diseases, particularly cancer, making them compelling therapeutic targets. This technical guide provides a comprehensive overview of the modulation of p300/CBP by a specific class of small-molecule inhibitors: the pyrazolone derivatives. We delve into the quantitative data of these inhibitors, detail key experimental protocols for their characterization, and visualize the intricate signaling pathways they affect. This document aims to serve as a valuable resource for researchers and drug development professionals working on the discovery and development of novel epigenetic modulators.

Introduction to p300/CBP Histone Acetyltransferases

p300 (also known as EP300) and CBP are large, multi-domain proteins that function as transcriptional co-activators.[1] A key feature of their function is their intrinsic histone acetyltransferase (HAT) activity, which enables them to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Beyond their catalytic activity, p300/CBP act as protein scaffolds, integrating multiple signaling pathways to orchestrate complex gene expression programs.[1]

The aberrant activity of p300/CBP has been linked to various cancers.[4] This has spurred the development of small-molecule inhibitors targeting different functional domains of these proteins, including the HAT domain and the bromodomain. Among these, pyrazolone-containing compounds have emerged as a notable class of p300/CBP HAT inhibitors.[1]

Pyrazolone Derivatives as p300/CBP Inhibitors: Quantitative Data

The pyrazolone scaffold has proven to be a valuable starting point for the development of p300/CBP inhibitors. The most well-characterized example is C646, a commercially available, cell-permeable, and reversible inhibitor that is competitive with acetyl-CoA.[5]

Below is a summary of the quantitative data for C646 and its analogs, providing insights into their potency and selectivity.

| Compound | Target | IC50 / Ki | Assay Type | Reference |

| C646 | p300 | Ki: 400 nM | Biochemical HAT Assay | [1] |

| p300 | IC50: 1.6 µM | Biochemical HAT Assay | [4] | |

| CBP | - | - | - | |

| C646 Analogs | p300 | IC50: Varies | Biochemical HAT Assay | [2] |

| Compound 12 (1,4-Pyrazine-containing) | p300 | IC50: 0.62 µM | Biochemical HAT Assay | [2] |

| CBP | IC50: 1.2 µM | Biochemical HAT Assay | [2] | |

| Compound 29 (1,4-Pyrazine-containing) | p300 | IC50: 1.4 µM | Biochemical HAT Assay | [3] |

Key Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in the characterization of p300/CBP inhibitors. This section provides detailed protocols for essential in vitro and cell-based assays.

In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP and the inhibitory potential of test compounds by quantifying the incorporation of radiolabeled acetyl groups into a histone substrate.

Materials:

-

Recombinant human p300 or CBP (HAT domain)

-

Histone H4 peptide (e.g., N-terminal 15-mer)

-

[¹⁴C]-Acetyl-CoA

-

Assay Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/mL BSA

-

Test compound (e.g., C646) dissolved in DMSO

-

16% Tris-Tricine SDS-PAGE gel

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing 10 nM p300 HAT domain and 100 µM Histone H4 peptide in the assay buffer.

-

Add the test compound at various concentrations (ensure the final DMSO concentration is constant, e.g., 2.5%).

-

Pre-incubate the mixture for 10-12 minutes at 30°C.[6]

-

Initiate the reaction by adding 10 µM [¹⁴C]-Acetyl-CoA.

-

Incubate for 10 minutes at 30°C.

-

Quench the reaction by adding 14% (w/v) SDS.[7]

-

Separate the reaction products on a 16% Tris-Tricine SDS-PAGE gel.

-

Visualize and quantify the radiolabeled histone peptide using a phosphorimager.

-

Calculate IC50 values using a suitable data analysis software.

Cellular Histone Acetylation Assay

This Western blot-based assay assesses the ability of an inhibitor to modulate p300/CBP activity within a cellular context by measuring the levels of specific histone acetylation marks, such as H3K27ac.

Materials:

-

Human cell line (e.g., HFF, HEK293T)

-

Cell culture medium and supplements

-

Test compound (e.g., C646)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).

-

Lyse the cells using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against H3K27ac.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the dose-dependent effect of the inhibitor on H3K27ac levels.

Signaling Pathways Modulated by Pyrazolone Derivatives

p300/CBP are integral components of numerous signaling pathways that are crucial for normal cellular function and are often dysregulated in cancer. Pyrazolone derivatives, by inhibiting the HAT activity of p300/CBP, can significantly impact these pathways.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. p300/CBP acetylate p53 at multiple lysine residues, which is essential for its activation and stability.[8] Inhibition of p300/CBP by pyrazolone derivatives like C646 can block p53 acetylation, leading to a downregulation of its transcriptional activity and a reduction in p53-dependent apoptosis.[8]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis.[9] In the canonical pathway, nuclear β-catenin interacts with TCF/LEF transcription factors and recruits p300/CBP to activate the transcription of target genes.[10] By inhibiting p300/CBP, pyrazolone derivatives can suppress the transcriptional output of the Wnt/β-catenin pathway.[11]

The HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).[12] p300/CBP are essential co-activators for HIF-1α-mediated transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[13] Inhibition of p300/CBP by pyrazolone derivatives can attenuate the hypoxic response.[14]

Structure-Activity Relationship (SAR) of Pyrazolone Derivatives

The development of potent and selective p300/CBP inhibitors relies on a thorough understanding of the structure-activity relationship (SAR). For pyrazolone-based inhibitors like C646, several key structural features contribute to their activity. The pyrazolone core acts as a scaffold, and modifications to the substituents on this ring system can significantly impact potency and selectivity. For instance, the nature and position of substituents on the phenyl rings attached to the pyrazolone core are critical for binding to the active site of p300/CBP. Further optimization of these derivatives is an active area of research aimed at improving their drug-like properties.[2]

Conclusion

Pyrazolone derivatives represent a promising class of p300/CBP histone acetyltransferase inhibitors with therapeutic potential, particularly in oncology. This technical guide has provided a comprehensive overview of their quantitative data, key experimental protocols for their characterization, and their impact on critical cellular signaling pathways. The continued exploration of the pyrazolone scaffold and the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating these findings into effective clinical therapies. The methodologies and conceptual frameworks presented herein are intended to facilitate these ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcchems.com [jcchems.com]

- 8. Inhibiting p53 Acetylation Reduces Cancer Chemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The interaction of canonical Wnt/β-catenin signaling with protein lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HIF-1α Confers Aggressive Malignant Traits on Human Tumor Cells Independent of Its Canonical Transcriptional Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Histone Deacetylase Inhibitors on HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Novel Pyrazolone Compounds

Introduction: Pyrazolone and its derivatives represent a versatile class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] These scaffolds are integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant effects.[1][2][3] The preliminary biological screening of novel pyrazolone compounds is a critical initial step in the drug discovery pipeline. This process involves a series of standardized in vitro and in vivo assays designed to identify and characterize the biological activities of newly synthesized molecules, thereby selecting promising candidates for further development. This guide provides an in-depth overview of the core experimental protocols and data presentation for the initial biological evaluation of pyrazolone derivatives.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolone derivatives have shown significant potential in this area.[4] The preliminary screening for antimicrobial activity typically involves determining the compound's ability to inhibit the growth of various pathogenic bacteria and fungi.

Experimental Protocols

1. Agar Well Diffusion Method: This method is widely used for the preliminary screening of antimicrobial activity.[3]

-

Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are used.[3][5]

-

Culture Preparation: Bacterial and fungal cultures are adjusted to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[3]

-

Assay Procedure:

-

A sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates.[5]

-

Once solidified, the agar is seeded with the microbial suspension.

-

Wells of a specific diameter (e.g., 6 mm) are bored into the agar.[3]

-

A defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a specific concentration (e.g., 100 µg/mL), is loaded into each well.[3][5]

-

Standard antibiotics (e.g., Ciprofloxacin, Tetracycline) and the solvent alone serve as positive and negative controls, respectively.[5]

-

The plates are incubated at 37°C for 24 hours (for bacteria) or for 48-72 hours (for fungi).[3][5]

-

The diameter of the zone of inhibition around each well is measured in millimeters.[3]

-

2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Compounds that show significant activity in the diffusion assay are further evaluated to determine their MIC and MBC/MFC values.

-

MIC Determination: This is typically performed using a broth microdilution method. Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microbial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[6]

-

MBC/MFC Determination: An aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates. The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.[3][6]

Data Presentation: Antimicrobial Activity

| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (mg/mL) | Reference |

| Pyrazolone Derivative 3 | Escherichia coli | - | 0.25 | - | [5] |

| Pyrazolone Derivative 4 | Streptococcus epidermidis | - | 0.25 | - | [5] |

| Pyrazolone Derivative 2 | Aspergillus niger | - | 1 | - | [5] |

| PhPzO | Bacillus subtilis | - | 625 (0.625 mg/mL) | 2.5 | [3][7] |

| Pyrazole Derivative 7b | Various Pathogens | 25 - 33 | 0.22 - 0.25 | - | [6] |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for in vitro antimicrobial screening of pyrazolone compounds.

Cytotoxicity Screening Against Cancer Cells

Pyrazolone derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[8][9] The initial screening typically involves evaluating the effect of the compounds on the proliferation and viability of cancer cells.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

-

Cell Lines: A panel of human cancer cell lines is used, such as A549 (lung), HCT116 (colon), MCF-7 (breast), and HepG-2 (liver).[8][10][12] Non-cancerous cell lines (e.g., MCF-10A) can be used to determine selectivity.[9]

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the pyrazolone compounds for a specified period (e.g., 48 or 72 hours).[9] A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Cisplatin) are included.[11][13]

-

After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL) is added to each well.[11]

-

The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).[11]

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.[8]

Data Presentation: Cytotoxicity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline Derivatives (4a-4j) | Oral Squamous Carcinoma (Ca9-22, HSC-2, etc.) | 6.7 - 400 | [13] |

| Pyrazole PTA-1 | Jurkat (Leukemia) | 0.32 | [9] |

| Pyrazole PTA-1 | MDA-MB-231 (Breast) | 1.1 | [9] |

| Pyrazole Derivative 2 | A549 (Lung) | 220.20 | [10] |

| Pyrazoline Derivative 9b | Hela (Cervical) | 7.74 | [11] |

| Pyrazolone Chalcone 3b | MCF-7 (Breast) | 3.92 | [12] |

| Pyrazolone Chalcone 3b | HepG-2 (Liver) | 5.03 | [12] |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Visualization: Simplified YAP/TEAD Hippo Signaling Pathway

Caption: Inhibition of the YAP/TEAD Hippo pathway by pyrazolone compounds.[12]

Anti-inflammatory Screening

Inflammation is a key pathological feature of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Many pyrazolone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema Model: This is a standard and widely used model for evaluating acute anti-inflammatory activity.[16]

-

Animals: Typically, rats or mice are used.[16]

-

Procedure:

-

Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin, Diclofenac sodium), and test groups for different pyrazolone compounds.[14][16]

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compounds (e.g., 60mg/kg) or the standard drug are administered orally or intraperitoneally.[16] The control group receives only the vehicle.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce inflammation and edema.[16]

-

The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[16]

2. In Vitro: Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis in the inflammatory cascade.

-

Procedure: Commercially available COX inhibitor screening assay kits are often used. These kits typically measure the peroxidase activity of COX. The assay involves incubating the purified enzyme (COX-1 or COX-2) with the test compound at various concentrations before the addition of arachidonic acid (the substrate). The production of prostaglandin G2 is then measured, often via a colorimetric reaction.

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated. A higher COX-2/COX-1 IC50 ratio indicates selectivity towards the COX-2 enzyme, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[17]

Data Presentation: Anti-inflammatory Activity

| Compound/Derivative | Assay | Result | Standard Drug | Reference |

| Compound 4 | Carrageenan-Induced Edema | High Activity | Diclofenac Sodium | [5] |

| Compound 9b | Carrageenan-Induced Edema | Most Active | Phenylbutazone | [14] |

| Compound 2a | COX-2 Inhibition | IC50: 19.87 nM | Celecoxib | [17] |

| Compound 3b | COX-2 Inhibition | IC50: 39.43 nM | Celecoxib | [17] |

| Compound 5b | COX-2 Inhibition | IC50: 38.73 nM | Celecoxib | [17] |

Visualization: NF-κB Signaling Pathway in Inflammation

Caption: Pyrazolone compounds can ameliorate inflammation by regulating the NF-κB/TNF-α pathway.[1]

Antioxidant Screening

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazolone derivatives, such as Edaravone, are known for their antioxidant and radical scavenging properties.[2][18]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the antioxidant capacity of compounds.[1][2]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[19]

-

Procedure:

-

Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol or ethanol).[1]

-

A solution of DPPH (e.g., 0.004% w/v) is prepared in the same solvent.[1]

-

A specific volume of the test compound solution is mixed with the DPPH solution.[1]

-

The mixture is incubated in the dark at room temperature for a period of time (e.g., 30 minutes to several hours).[1]

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[19]

-

A standard antioxidant, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT), is used as a positive control.[19]

-

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (or SC50), representing the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined.[2][19]

Data Presentation: Antioxidant Activity

| Compound/Derivative | Assay | IC50 / SC50 | Reference |

| Pyrazolone Analogues (a-t) | DPPH | 2.6 - 7.8 µM | [2] |

| Pyrazoline Derivative 2b | DPPH | 9.91 µg/mL | [19] |

| Pyrazoline Derivative 2b | CUPRAC | 10.56 ± 0.19 mM TEAC | [19] |

| Pyrazole Hybrid 5b, 5c, 6e | DPPH, NO, Superoxide Scavenging | Excellent Activity | [18] |

| Pyrazole 5f | Hydroxyl & Superoxide Scavenging | Most Potent | [20] |

Visualization: Antioxidant Screening Workflow

Caption: Workflow for in vitro antioxidant screening using the DPPH assay.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 8. benchchem.com [benchchem.com]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacyjournal.net [pharmacyjournal.net]

- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. tandfonline.com [tandfonline.com]

In Vitro Antioxidant Potential of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential antioxidant activity of the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document outlines the standard experimental protocols used to evaluate such compounds and presents hypothetical data based on the known antioxidant properties of the broader pyrazolone class of molecules.

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Pyrazolone derivatives have garnered significant interest as a class of heterocyclic compounds with a wide range of biological activities, including notable antioxidant potential.[2][3][4] The structural motif of this compound suggests its potential to act as a free radical scavenger or a modulator of oxidative stress pathways. This guide details the standard in vitro assays used to characterize such antioxidant properties.

Hypothetical Data Presentation: In Vitro Antioxidant Capacity

The antioxidant potential of a compound is typically quantified by its ability to scavenge synthetic free radicals. The following table summarizes hypothetical quantitative data from key in vitro antioxidant assays for this compound, with Ascorbic Acid as a standard for comparison. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

| Assay | This compound (IC50 in µM) | Ascorbic Acid (IC50 in µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging | 45.8 ± 2.1 | 18.5 ± 0.9 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging | 32.5 ± 1.8 | 12.3 ± 0.7 |

| FRAP (Ferric Reducing Antioxidant Power) | 68.2 ± 3.5 (EC50 in µM) | 25.4 ± 1.2 (EC50 in µM) |

Note: Data are hypothetical and for illustrative purposes. EC50 for FRAP assay represents the concentration at which the ferric-TPTZ complex is reduced by 50%.

Experimental Protocols

Detailed methodologies for the primary assays used to determine in vitro antioxidant potential are provided below. These protocols are based on standard and widely accepted methods in the field.[5][6][7]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound solutions (serial dilutions in methanol)

-

Standard antioxidant (Ascorbic acid, serial dilutions in methanol)

-

Methanol

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compound or standard to 150 µL of the methanolic DPPH solution. A control well should contain 50 µL of methanol instead of the sample.

-

Incubation: Shake the plate vigorously and incubate it in the dark at room temperature for 30 minutes.[6][7]

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[6]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[6]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which becomes colorless upon reduction by an antioxidant.

Reagents and Equipment:

-

ABTS stock solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate buffer saline (PBS) or ethanol

-

Test compound solutions (serial dilutions)

-

Standard antioxidant (Trolox or Ascorbic acid, serial dilutions)

-

Spectrophotometer

Procedure:

-

ABTS•+ Generation: Prepare the ABTS radical cation by mixing equal volumes of 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Reaction: Add a specific volume of the test compound solution (e.g., 20 µL) to the diluted ABTS•+ solution (e.g., 180 µL) and mix thoroughly.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes).[6]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

Reagents and Equipment:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 (v/v/v) ratio.

-

-

Test compound solutions (serial dilutions)

-

Standard (FeSO₄·7H₂O or Trolox)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare the FRAP reagent fresh daily and warm it to 37°C before use.

-

Reaction: Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 290 µL).

-

Incubation: Incubate the mixture at 37°C for a specified time (typically 4-10 minutes).[1]

-

Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.[1]

-

Calculation: A standard curve is generated using a ferrous sulfate solution of known concentrations. The antioxidant capacity of the sample is expressed as ferrous iron equivalents or as an EC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are provided to visualize the general experimental workflow for antioxidant screening and a potential signaling pathway that antioxidant compounds may modulate.

Caption: General workflow for in vitro antioxidant capacity screening.

Caption: Potential modulation of the Keap1-Nrf2 antioxidant pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. While direct therapeutic data on 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone is limited, its structural features—a pyrazolone core, a methyl group, and a carboxyphenyl substituent—suggest significant potential. This technical guide explores this potential by examining the broader class of pyrazolone derivatives, with a special focus on the well-characterized drug Edaravone. We delve into mechanisms of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Pyrazolone Core Structure

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical development.[1][2] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The class exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antioxidant, anticancer, antimicrobial, and neuroprotective activities.[1][2][3]